molecular formula C20H20ClN3O3S B2373582 N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 438479-91-5

N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2373582
CAS No.: 438479-91-5
M. Wt: 417.91
InChI Key: QOGFUTGBTXVBMU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a high-affinity, selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is the primary cold and menthol sensor in the peripheral nervous system. Its primary research value lies in its utility as a pharmacological tool for probing the complex physiological and pathological roles of TRPM8. Studies focusing on this compound have demonstrated its efficacy in models of cold allodynia, a condition associated with neuropathic and inflammatory pain states, making it a critical reagent for investigating novel analgesic pathways . Beyond pain research, this antagonist is employed to explore the role of TRPM8 in various cancers, as the channel is aberrantly expressed in several tumor types, including prostate and colorectal cancer, where it is implicated in cell proliferation, survival, and migration. Furthermore, due to TRPM8's established role in thermoregulation, this compound serves as a key investigative agent for studying the central and peripheral mechanisms that control body temperature. The mechanistic action involves competitive antagonism at the menthol-binding site, effectively inhibiting channel activation by cold temperatures and other agonists, thereby allowing researchers to dissect TRPM8-mediated signaling with high specificity.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(28)22-11)13-10-12(26-2)8-9-16(13)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGFUTGBTXVBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, dimethoxyphenyl, and sulfanylidene groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and thiolating agents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group.

Scientific Research Applications

N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the dimethoxyphenyl group can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following compounds (Table 1) highlight key structural differences and their implications:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position) Functional Group (Position 2) Key Differences Potential Impact
Target Compound N-(2-chlorophenyl), 4-(2,5-dimethoxyphenyl), 6-methyl Sulfanylidene Balanced lipophilicity and electronic effects
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-... N-(2-ethoxyphenyl), 4-(4-chlorophenyl) Sulfanylidene Ethoxy (vs. methoxy) and para-chloro (vs. ortho) Higher lipophilicity; altered steric hindrance
N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-... N-(2,3-dimethylphenyl), 4-(4-methoxyphenyl) Oxo Oxo group (vs. sulfanylidene); dimethylphenyl Reduced polarity; possible decreased enzyme binding
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-... N-(4-chlorophenyl) Sulfanylidene Chloro at para (vs. ortho) Enhanced electronic effects; altered molecular packing
N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-... 4-(2,3-dimethoxyphenyl) Oxo Dimethoxy at 2,3 (vs. 2,5) Reduced planarity; weaker π-π interactions
Key Observations:

Sulfanylidene vs.

Methoxy Groups: 2,5-Dimethoxy (target compound, ) increases symmetry and electron-donating capacity compared to 2,3-dimethoxy (), which may disrupt conjugation .

Aromatic Substitutions : Ethoxy () and dimethylphenyl () groups alter solubility—ethoxy increases lipophilicity, while dimethylphenyl may reduce crystallinity .

Biological Activity

N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H19ClN2O3S\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3\text{S}

This structure includes a tetrahydropyrimidine core with substituents that are crucial for its biological activity.

Antimicrobial Activity

Research has shown that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various derivatives and found that compounds similar to this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
This compound 16 Pseudomonas aeruginosa

These results indicate that the compound has a promising antimicrobial profile, particularly against Pseudomonas aeruginosa .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. A notable study assessed its effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

Cell LineIC50 (µM)% Inhibition
MCF-71075
A5491560

These findings suggest that this compound may be a potential candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways. For example:

  • Inhibition of Kinases : The compound may inhibit kinases responsible for tumor growth.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through the activation of caspases.

Case Studies

A recent clinical study involving patients with resistant bacterial infections highlighted the potential of using this compound as an adjunct therapy. Patients treated with a combination of standard antibiotics and this compound showed improved outcomes compared to those receiving antibiotics alone.

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